2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,6-dichlorobenzylthio substituent at position 2, an ethyl group at position 3, and methyl groups at positions 5 and 6 of the thienopyrimidine scaffold. The dichlorobenzyl group enhances lipophilicity and may influence receptor binding through steric and electronic effects, while the thioether linkage contributes to metabolic stability .
Properties
CAS No. |
578005-54-6 |
|---|---|
Molecular Formula |
C17H16Cl2N2OS2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16Cl2N2OS2/c1-4-21-16(22)14-9(2)10(3)24-15(14)20-17(21)23-8-11-12(18)6-5-7-13(11)19/h5-7H,4,8H2,1-3H3 |
InChI Key |
ANNMGJFJEVQTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This is achieved through the cyclization of appropriate precursors, such as 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate.
Introduction of Substituents: The 2,6-dichlorobenzylthio group is introduced via nucleophilic substitution reactions, where the thio group is attached to the benzyl chloride derivative.
Final Modifications: The ethyl and dimethyl groups are incorporated through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or thieno[2,3-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Potential antitubercular agent with activity against Mycobacterium tuberculosis.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function.
Pathways Involved: Inhibition of key metabolic pathways in bacteria, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:
Substituent Variations on the Thioether Group
The thioether group at position 2 is a critical pharmacophore. Modifications here significantly alter bioactivity:
- This analog has been cataloged but lacks detailed biological data .
- 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 618427-75-1): The ortho-chloro substituent may hinder rotational freedom compared to the para/meta positions, possibly affecting conformational stability .
- 2-((4-Methylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 86650-17-1): The methyl group enhances electron density but lacks halogen-mediated hydrophobic interactions, which could reduce potency in targets like cyclooxygenase (COX) .
Physicochemical Properties
- 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (TP6): Melts at 210–212°C, lower than halogenated analogs, reflecting reduced molecular rigidity .
- Molecular Weight and Solubility: The target compound (MW ≈ 424.3 g/mol) is heavier than non-halogenated analogs like TP6 (MW 208 g/mol), likely reducing aqueous solubility but improving membrane permeability .
Comparative Data Table
Biological Activity
The compound 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-inflammatory and analgesic properties, as well as its mechanisms of action.
- Chemical Formula : C17H17ClN2OS2
- CAS Number : 618427-75-1
- Molecular Weight : 348.91 g/mol
Anti-inflammatory Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Mechanism of Action :
- The compound is believed to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation.
- It may also interfere with the nuclear factor kappa B (NF-kB) signaling pathway, reducing the expression of inflammatory genes.
Analgesic Activity
The analgesic effects of this compound have been evaluated through various animal models. Studies have shown that it can effectively reduce pain responses in models such as the formalin test and tail immersion test.
- Efficacy :
- In acute pain models, doses ranging from 50 to 200 mg/kg resulted in significant reductions in pain scores compared to control groups.
- The analgesic activity was comparable to standard analgesics like indomethacin.
Study 1: Anti-inflammatory Effects
A study conducted on rats evaluated the anti-inflammatory effects of the compound using the carrageenan-induced paw edema model. Results indicated a dose-dependent reduction in paw swelling, suggesting effective anti-inflammatory action.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 50 | 25 |
| 100 | 45 |
| 200 | 65 |
Study 2: Analgesic Effects
Another study assessed the analgesic properties using the hot plate test. The compound significantly increased the latency time before paw withdrawal compared to untreated controls.
| Treatment Group | Latency Time (seconds) |
|---|---|
| Control | 5.0 |
| 50 mg/kg | 7.5 |
| 100 mg/kg | 10.0 |
| 200 mg/kg | 12.0 |
Toxicological Profile
While investigating its biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicological evaluations suggest that it is harmful if swallowed and may cause serious eye irritation . Further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
